![molecular formula C18H13F3N6O2 B2883928 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892746-30-4](/img/structure/B2883928.png)
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several different functional groups, including a methoxyphenyl group, an oxadiazole ring, a triazole ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole and triazole rings, which are heterocycles containing nitrogen and oxygen, would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds containing oxadiazole and triazole rings often participate in reactions involving the opening of the ring, substitution of the ring atoms, or reactions at the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that derivatives of 1,2,4-triazole and 1,2,4-oxadiazole exhibit notable antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel derivatives which showed good to moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2010). Similarly, Başoğlu et al. (2013) reported the synthesis of azole derivatives with significant antimicrobial effects (Serap Başoğlu et al., 2013).
Anticancer Evaluation
Yakantham et al. (2019) designed and synthesized derivatives exhibiting anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of such compounds in oncology (T. Yakantham et al., 2019).
Photoinduced Molecular Rearrangements
Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, revealing their transformation into 1,2,4-triazoles under certain conditions. This study underscores the versatility of these compounds in synthetic chemistry and potential applications in material sciences (S. Buscemi et al., 1996).
Nematocidal Activity
Recent studies have identified novel 1,2,4-oxadiazole derivatives with promising nematocidal activities, suggesting a new avenue for agricultural and pest control applications. For example, Liu et al. (2022) synthesized compounds showing significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease (Dan Liu et al., 2022).
Fluorinated Heterocyclic Compounds
The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles reported by Buscemi et al. (2001) opens up prospects for the development of novel compounds with enhanced chemical and physical properties, relevant to pharmaceuticals and material science (S. Buscemi et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Compounds containing oxadiazole and triazole rings are of interest in many areas of research, including medicinal chemistry, materials science, and synthetic methodology . Future research may focus on developing new synthetic methods for these compounds, studying their properties, and exploring their potential applications.
Propriétés
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O2/c1-28-11-8-6-10(7-9-11)16-23-17(29-25-16)14-15(22)27(26-24-14)13-5-3-2-4-12(13)18(19,20)21/h2-9H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERNDRHTIRFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

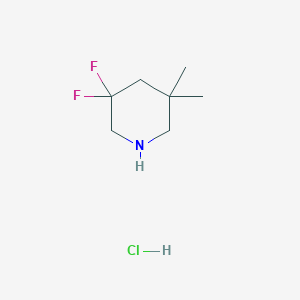
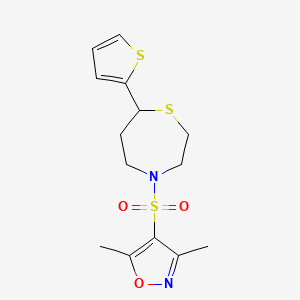
![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)
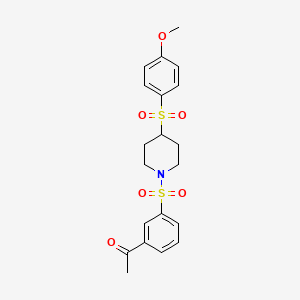
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
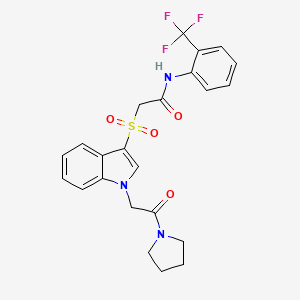
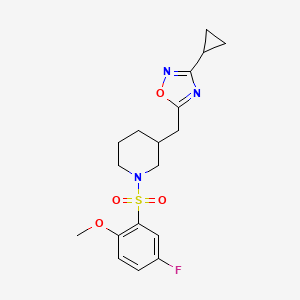
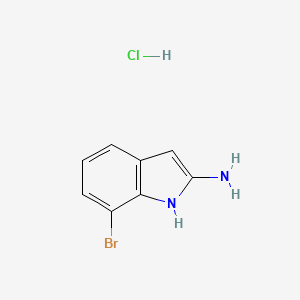
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)

